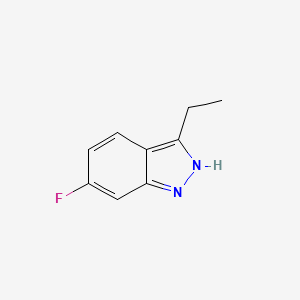

3-Ethyl-6-fluoro-1H-indazole

Description

Significance of Indazole Scaffolds in Bioactive Compounds

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.govresearchgate.net This structural motif is classified as a "privileged scaffold" because of its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govbenthamdirect.com Indazole derivatives have been successfully developed into commercial drugs, including the anti-inflammatory agents Bendazac and Benzydamine, and the anticancer drugs Niraparib and Pazopanib. nih.govmdpi.com

The versatility of the indazole scaffold allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with enzymes and receptors. nih.govlongdom.org Consequently, compounds containing the indazole core have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anti-HIV, antitumor, and antifungal activities. nih.govbenthamdirect.commdpi.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more frequently studied isomer in drug discovery. nih.govmdpi.com The continuous interest in this scaffold drives research into novel synthetic methods and the exploration of new therapeutic applications for its derivatives. nih.govlongdom.org

Overview of 3-Ethyl-6-fluoro-1H-indazole as a Research Target

Within the vast family of indazole derivatives, 3-Ethyl-6-fluoro-1H-indazole has emerged as a compound of interest, primarily as a key building block or intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of its substituents—an ethyl group at the C3 position and a fluorine atom at the C6 position—is significant. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the ethyl group can influence the molecule's lipophilicity and steric interactions with target proteins. While not extensively studied as a standalone therapeutic agent, its structure serves as a foundation for developing targeted inhibitors. For instance, it is a core component of more complex derivatives, such as 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, which has been investigated for its potential in cancer therapy.

Research Objectives and Scope of Investigation

The primary objective of this article is to provide a comprehensive scientific overview of 3-Ethyl-6-fluoro-1H-indazole. The scope is strictly limited to its chemical and pharmacological characteristics based on available research. This investigation will cover:

Synthesis and Characterization: Detailing the chemical reactions used to construct the molecule and the analytical methods for its purification and identification.

Physicochemical Properties: Presenting its molecular structure, formula, and other known physical constants.

Biological and Pharmacological Profile: Discussing its potential mechanism of action and the biological activities observed in studies of its derivatives, which provides insight into the structure-activity relationships of this class of compounds.

This analysis aims to consolidate the current understanding of 3-Ethyl-6-fluoro-1H-indazole, highlighting its role as a valuable scaffold in the ongoing quest for novel therapeutic agents.

Properties

IUPAC Name |

3-ethyl-6-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWGBAFJCUHSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC(=CC2=NN1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 6 Fluoro 1h Indazole and Analogues

Retrosynthetic Analysis of the 3-Ethyl-6-fluoro-1H-indazole Core

A retrosynthetic analysis of 3-Ethyl-6-fluoro-1H-indazole involves strategically disconnecting the molecule to identify plausible starting materials. The core indazole ring, a bicyclic aromatic heterocycle, can be disconnected in several ways, primarily revolving around the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Key disconnections for the 3-Ethyl-6-fluoro-1H-indazole structure are:

N1-N2 Bond Formation: This is a common strategy, often involving the cyclization of a precursor that already contains the C-N bond. A plausible precursor would be a substituted 2-aminobenzaldehyde (B1207257) or a related derivative. For the target molecule, this would imply starting from a derivative of 2-amino-4-fluorobenzaldehyde.

C3-N2 Bond Formation: This approach typically involves an intramolecular reaction of a suitably functionalized benzene derivative. A key intermediate could be a hydrazone derived from a fluorinated acetophenone. For instance, a reaction between a hydrazine (B178648) and 2'-amino-4'-fluoro-propiophenone could be envisioned.

Functionalization of the Indazole Core: A powerful alternative involves starting with a pre-formed 6-fluoro-1H-indazole and subsequently introducing the ethyl group at the C3 position. This late-stage functionalization is an efficient way to create analogues.

These disconnections lead to readily available or synthetically accessible precursors, such as fluorinated anilines, benzaldehydes, or acetophenones, forming the basis of the synthetic routes discussed below.

Established Synthetic Routes for Indazole Derivatives

The synthesis of the indazole nucleus is well-documented, with numerous methods developed to afford control over substitution patterns and to accommodate a wide range of functional groups. These methods can be broadly categorized into cyclization reactions that build the indazole ring and functionalization reactions that modify a pre-existing indazole core.

Cyclization reactions are the cornerstone of indazole synthesis, typically involving the formation of the N-N bond to close the pyrazole ring. acs.org Several classic and modern methods are employed:

Cadogan-Sundberg Indazole Synthesis: This reaction involves the reductive cyclization of o-nitrobenzylamines or related imines. acs.org For instance, ortho-imino-nitrobenzenes, generated from the condensation of o-nitrobenzaldehydes and amines, can be reduced using reagents like tri-n-butylphosphine to yield 2-substituted-2H-indazoles under mild conditions. acs.org

Davis-Beirut Reaction: This method synthesizes 2H-indazoles from the reaction of 2-nitrosobenzaldehydes with anilines.

Hydrazone Cyclization: A widely used approach involves the intramolecular cyclization of arylhydrazones. rsc.org Recent developments include electrochemical methods that facilitate the Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles, offering a sustainable and efficient pathway. rsc.org

From o-Haloaryl N-Tosylhydrazones: Copper-catalyzed cyclization of o-haloaryl N-tosylhydrazones provides a versatile route to 1H-indazoles, tolerating various functional groups. mdpi.com

From 2-Aminomethyl-phenylamines: A newer method involves the N–N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines to access all three tautomeric forms of indazoles. acs.org

Table 1: Overview of Selected Cyclization Reactions for Indazole Synthesis

| Reaction Name | Key Precursors | Typical Reagents | Primary Product Type | Reference |

|---|---|---|---|---|

| Cadogan Reductive Cyclization | o-Imino-nitrobenzenes | P(n-Bu)₃ or P(OEt)₃ | 2H-Indazoles | acs.org |

| Electrochemical Hydrazone Cyclization | Arylhydrazones | Electrochemical oxidation | 1H-Indazoles | rsc.org |

| Copper-Catalyzed Cyclization | o-Haloaryl N-tosylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | 1H-Indazoles | mdpi.com |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | H₂O₂, Na₂WO₄·2H₂O | 1H, 2H, or 3H-Indazoles | acs.org |

| Tin-Mediated Cyclization | 2-Nitrobenzylamines | SnCl₂·2H₂O | 2-Aryl-2H-indazoles | thieme-connect.com |

Modifying an existing indazole ring, known as late-stage functionalization, is an increasingly important strategy for rapidly generating diverse derivatives. rsc.orgbits-pilani.ac.in This avoids the need to re-synthesize the entire heterocyclic system for each new analogue.

N-Alkylation/Arylation: The direct substitution at the N1 or N2 positions of the indazole ring is a common transformation. However, it often leads to a mixture of N1 and N2 isomers, necessitating careful control of reaction conditions or subsequent separation. acs.org For example, reacting 6-fluoro-1H-indazole with an alkyl halide in the presence of a base like potassium carbonate can introduce substituents at the nitrogen. nih.gov

C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation has emerged as a powerful tool to introduce substituents at specific carbon atoms of the indazole ring system. rsc.orgbits-pilani.ac.in This allows for the introduction of aryl, alkyl, or other functional groups at positions like C3, C4, C5, or C7, which can be otherwise difficult to access. rsc.orgresearchgate.net For instance, Rh(III)-catalyzed C-H cyanation of 2H-indazoles has been developed for selective functionalization. researchgate.net

Specific Synthetic Approaches for 3-Ethyl-6-fluoro-1H-indazole

While a specific, dedicated publication on the synthesis of 3-Ethyl-6-fluoro-1H-indazole is not prominent in the primary literature, its synthesis can be effectively achieved by applying the established methods described above. The most logical approach combines a cyclization strategy to form the 6-fluoro-indazole core, followed by functionalization to introduce the 3-ethyl group, or a cyclization that directly incorporates the ethyl group.

A plausible synthetic route starts from a fluorinated propiophenone (B1677668) derivative. For example, the reaction of 2'-amino-4'-fluoropropiophenone with a diazotizing agent like sodium nitrite (B80452) in an acidic medium would lead to an in-situ generated diazonium salt, which can then undergo intramolecular cyclization to form the 1H-indazole ring directly incorporating the 3-ethyl group.

Alternatively, a functionalization approach could be employed, starting with 6-fluoro-1H-indazole. Introducing an ethyl group at the C3 position is challenging via direct C-H activation but can be achieved through other means, such as a metal-catalyzed cross-coupling reaction if a 3-halo-6-fluoro-1H-indazole precursor is available.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are frequently adjusted in indazole synthesis include:

Solvent and Temperature: In reductive cyclization reactions, the choice of solvent can be crucial. For the synthesis of 2H-indazoles via the Cadogan method, using a protic solvent was found to allow for milder reaction conditions and lower temperatures compared to previous reports. acs.org

Catalyst System: For metal-catalyzed reactions, the choice of metal, ligand, and additives is paramount. In copper-catalyzed cyclizations of o-haloaryl N-sulfonylhydrazones, both Cu₂O and Cu(OAc)₂·H₂O have been shown to be effective catalysts. mdpi.com

Reducing or Oxidizing Agents: In oxidative cyclizations of 2-aminomethyl-phenylamines, screening different oxidation conditions revealed that a combination of sodium tungstate (B81510) (Na₂WO₄·2H₂O) and hydrogen peroxide (H₂O₂) significantly improved the yield of the indazole product to 70%. acs.org

Table 2: Example of Reaction Optimization for Indazole Synthesis

| Precursor | Reaction Type | Condition Varied | Observation | Reference |

|---|---|---|---|---|

| 2-Aminomethyl-phenylamine | Oxidative Cyclization | Oxidant System | Using Na₂WO₄·2H₂O / H₂O₂ increased yield to 70% from minimal formation with H₂O₂ alone. | acs.org |

| o-Imino-nitrobenzene | Reductive Cyclization | Reducing Agent/Solvent | Tri-n-butylphosphine in a protic solvent allowed for milder conditions and improved safety. | acs.org |

After synthesis, the crude 3-Ethyl-6-fluoro-1H-indazole must be purified and its identity confirmed.

Purification: Common techniques include column chromatography using silica (B1680970) gel with a solvent system like ethyl acetate (B1210297) and hexane. Recrystallization or slurrying the crude product in a suitable solvent, such as methanol (B129727) or cyclohexane, can also be effective for removing impurities. google.com The progress of the reaction and the purity of the fractions are typically monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.combldpharm.com

Characterization: The structure of the synthesized compound is unequivocally confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern. ¹⁹F NMR is particularly crucial for confirming the presence and position of the fluorine atom. csic.es

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound. bldpharm.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming tautomeric form and supramolecular arrangement in the solid state. csic.es

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles to the synthesis of indazoles, including 3-Ethyl-6-fluoro-1H-indazole, is a growing area of research aimed at developing more sustainable and environmentally friendly chemical processes. bohrium.comroyalsocietypublishing.org These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. royalsocietypublishing.org In the context of indazole synthesis, this has led to the exploration of alternative solvents, catalysts, and energy sources to minimize the environmental impact of traditional synthetic methods. bohrium.combenthamdirect.com

A significant focus of green chemistry in indazole synthesis is the replacement of conventional volatile and often toxic organic solvents with more benign alternatives. royalsocietypublishing.org Water, polyethylene (B3416737) glycols (PEGs), and ionic liquids have emerged as promising green solvents. royalsocietypublishing.orgacs.org For instance, the use of PEG-400 as a green solvent has been shown to be effective in the synthesis of 2H-indazoles, leading to good to excellent yields. acs.org Similarly, employing a mixture of ethanol (B145695) and water has been demonstrated as an eco-friendly medium for the synthesis of 3-aminoindazole derivatives. repec.org The use of water as a solvent in microwave-assisted synthesis of indazole derivatives further highlights the move towards more sustainable practices. jchr.org

The development and use of efficient and recyclable catalysts are central to green synthetic strategies for indazoles. bohrium.combenthamdirect.com Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, have been utilized for the synthesis of 2H-indazoles, offering the advantage of easy separation and reuse. acs.org Ceric (IV) ammonium (B1175870) nitrate (B79036) has been employed as a catalyst in the ultrasound-assisted synthesis of 3-aminoindazole derivatives in an ethanol-water medium. repec.org Furthermore, citric acid, a biodegradable and non-toxic catalyst, has been successfully used for the regioselective synthesis of N-alkylated indazoles in a mixture of ethanol and water. primescholars.com

Energy efficiency is another key aspect of green chemistry, and alternative energy sources like microwave irradiation and ultrasound have been explored to accelerate reaction times and reduce energy consumption in indazole synthesis. repec.orgjchr.orgmdpi.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields in the production of indazole derivatives, while also minimizing waste. jchr.orgmdpi.com This method relies on the rapid and uniform heating of polar molecules, leading to better reaction control. jchr.org Ultrasound irradiation has also been employed as a green method for the synthesis of 3-aminoindazole derivatives, contributing to a more efficient and environmentally friendly process. repec.org

The principles of atom economy and waste reduction are also being addressed through the development of one-pot synthesis and multicomponent reactions. acs.org These approaches streamline synthetic processes by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification steps and minimizing the generation of waste. primescholars.com For example, a one-pot synthesis for N-alkylated indazoles has been developed using citric acid as a catalyst, which is noted for its cleaner reaction profile and simple work-up procedure. primescholars.com

Detailed research findings have demonstrated the practical benefits of applying green chemistry principles to indazole synthesis. For example, the use of a copper oxide-based nanocatalyst in PEG-400 resulted in good to excellent yields of various 2H-indazole derivatives. acs.org In another study, the microwave-assisted synthesis of indazole derivatives in water was shown to be a rapid and efficient method. jchr.org The development of these greener synthetic routes is crucial for the sustainable production of indazoles for their various applications in medicinal chemistry and materials science. bohrium.combenthamdirect.com

Table 1: Comparison of Green Synthetic Methodologies for Indazole Derivatives

| Method | Catalyst | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| One-pot multicomponent synthesis | CuO@C | PEG-400 | Conventional Heating | Good to excellent yields, catalyst recyclability, use of a green solvent. | acs.org |

| Cyclocondensation | Ceric (IV) ammonium nitrate | EtOH-H2O | Ultrasound Irradiation | Highly efficient, eco-friendly media, green method. | repec.org |

| Microwave-assisted synthesis | - | Distilled water | Microwave Irradiation | Reduced reaction times, increased yields, minimized waste, environmentally friendly. | jchr.org |

| One-pot regioselective synthesis | Citric acid | EtOH:H2O (1:1) | Conventional Heating | Good to excellent isolated yields, cleaner reaction profile, simple work-up, step-and atom-economic. | primescholars.com |

| Reductive Cyclization | SnCl2·2H2O | - | Conventional Heating | Economical, practical, milder reaction conditions, open-flask conditions. | nih.gov |

| Intermolecular Oxidative C–H Amination | Ag(I) | - | - | Efficient amination for 3-substituted indazoles. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Ethyl 6 Fluoro 1h Indazole Derivatives

Design and Synthesis of Structural Analogues

The rational design of new analogues is often guided by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. longdom.org The synthesis of these designed compounds typically involves multi-step chemical processes. For instance, creating derivatives often starts with a core indazole structure, which is then functionalized through reactions like N-alkylation, Suzuki-Miyaura coupling to add aryl groups, and other cross-coupling reactions. researchgate.netacs.orgnih.gov

The N-1 position of the indazole ring is a common site for modification, as substituents here can project into the binding pockets of target proteins, influencing affinity and selectivity.

Bulky and Lipophilic Groups: Introducing bulky substituents such as a cyclohexyl group at the N-1 position, creating compounds like 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, has been explored. Such modifications can modulate the compound's interaction with molecular targets.

Aromatic and Heterocyclic Groups: Substituted benzyl (B1604629) groups are another frequent modification at this position. SAR studies on CC-chemokine receptor 4 (CCR4) antagonists revealed that N-1 meta-substituted benzyl groups carrying an α-amino-acyl group were among the most potent N-1 substituents. acs.org

Strategic Alkylation: The synthesis of N-1 substituted indazoles can be achieved through selective alkylation using various halides (e.g., cyclohexyl or benzyl halides) in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). acs.org

The substituents on the core bicyclic ring system are critical determinants of the molecule's biological profile.

C-6 Fluorine: The fluorine atom at the C-6 position significantly impacts the electronic properties of the indazole ring. While fluorination is a common strategy to enhance metabolic stability and binding affinity, the position of the fluorine atom is crucial. researchgate.net In one study focused on developing c-MET inhibitors, a 6-fluoro analogue was synthesized but showed weaker binding affinity than the non-fluorinated parent compound. acs.orgnih.gov Conversely, other studies have shown that a 4-fluoro substitution on the indazole ring can contribute to enhanced anticancer efficacy. longdom.org This highlights the nuanced and context-dependent role of fluorine's placement in modulating biological activity.

C-3 Ethyl Group: The ethyl group at the C-3 position is also a key modulator of activity.

Size and Potency: The size of the alkyl group at this position can be tuned to optimize potency. In a series of selective estrogen receptor degraders (SERDs), replacing the ethyl group with a larger cyclobutyl group resulted in analogues with enhanced potency. mdpi.comnih.gov

Comparison to Other Groups: The presence of a small alkyl group like methyl or ethyl at C-3 can be more beneficial than a simple hydrogen atom. For example, analogues of the Akt inhibitor A-443654 featuring a methyl group at the C-3 position were found to be approximately five times more potent than the corresponding 3-hydrogen derivatives. nih.gov However, in some cell lines, introducing a methyl group at the C-3 position has also been associated with potential toxicity. rsc.org

Beyond the N-1, C-3, and C-6 positions, modifications to other parts of the molecule are a key aspect of SAR studies. This includes substitutions at other positions on the indazole ring (C-4, C-5, and C-7) or on appended aryl rings.

Indazole Ring Substitutions: Research on CCR4 antagonists showed that only small groups were tolerated at the C-5, C-6, or C-7 positions, with C-6 analogues being preferred. acs.org Methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C-4 position in that series. acs.org

Appended Group Modifications: For indazole derivatives that include additional aromatic rings (e.g., attached at the N-1 or C-5 position), modifying these peripheral rings is a common strategy. For instance, incorporating larger substituents like a trifluoromethyl (CF₃) group on an appended aryl ring led to compounds with improved degradation efficacy in a series of SERDs. mdpi.comnih.gov

Evaluation of Biological Activity Across Analogues (in vitro)

Following the synthesis of new analogues, their biological activity is assessed through a series of in vitro tests. These assays are essential for quantifying the effects of structural changes on potency, selectivity, and cellular function.

These assays measure the direct interaction of a compound with its intended molecular target, such as an enzyme or a receptor. The results are often reported as an IC₅₀ (half-maximal inhibitory concentration) or K_d_ (dissociation constant) value, where lower values indicate higher potency. Indazole derivatives have been evaluated against a wide range of molecular targets.

Cellular assays are used to determine how a compound affects cell behavior, providing a bridge between molecular target inhibition and a physiological outcome. These assays measure endpoints such as cell proliferation, viability, apoptosis (programmed cell death), and cell cycle progression.

Antiproliferative Activity: The ability of indazole derivatives to inhibit the growth of cancer cells is a commonly evaluated endpoint. These studies have demonstrated potent activity across a range of human cancer cell lines. semanticscholar.orgrsc.org For example, one derivative showed potent growth inhibitory activity with IC₅₀ values ranging from 0.23–1.15 μM against several cancer cell lines. rsc.org

Mechanism of Action: Cellular assays also help elucidate the mechanism by which a compound exerts its effect. For instance, active compounds have been shown to induce apoptosis, which can be confirmed by observing the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org Other observed mechanisms include cell cycle arrest, often in the G2/M phase, which prevents cancer cells from dividing. rsc.org

Elucidation of Key Structural Features for Biological Activity

The biological profile of 3-Ethyl-6-fluoro-1H-indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole core. SAR studies have delineated the specific contributions of modifications at various positions, particularly at the C3, C6, and N1 positions.

The substituent at the C3 position is a critical determinant of biological activity. In the parent compound, this position is occupied by an ethyl group. Research on related analogs indicates that the size and nature of this group are pivotal. For instance, the introduction of a methyl group at the C3 position in some series has been shown to confer potent cytotoxicity against cancer cell lines. rsc.org In other contexts, such as for inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. nih.govmdpi.com The 1H-indazole-3-amine structure has also been identified as an effective hinge-binding fragment for certain kinases, highlighting the importance of this position for molecular interactions with biological targets. mdpi.com

The 6-fluoro substituent is another key feature. Halogenation at this position is a common strategy in the design of indazole-based therapeutic agents. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile. Studies on similar scaffolds have shown that a fluorine or chlorine atom at the 6-position can lead to potent biological activity. nih.gov In contrast, replacing the halogen with other groups can have varied effects; for example, an ethoxy group at the 6-position has been associated with enhanced anticancer and antibacterial efficacy in certain derivative series. longdom.org The strategic placement of substituents at both the 4- and 6-positions has been suggested to be crucial for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govmdpi.com

The table below summarizes the influence of various substituents on the biological activity of indazole derivatives, based on findings from multiple research studies.

Table 1: Impact of Substituents on the Biological Activity of Indazole Derivatives

| Position | Substituent | Observed Effect on Biological Activity |

|---|---|---|

| C3 | Methyl | Conferred potent cytotoxicity in certain anticancer derivatives. rsc.org |

| C3 | Carbohydrazide | Crucial for strong inhibitory activity against FGFR1. nih.govmdpi.com |

| C3 | 1H-Indazole-3-amine | Acts as an effective hinge-binding fragment for kinases. mdpi.com |

| N1 | Cyclohexyl | Contributes to potential antitumor and antimicrobial activity. |

| N1 | Methyl | Led to potent anti-proliferative activity in specific cancer cell lines. rsc.org |

| C6 | Fluorine/Chlorine | Maintained potent biological activity in RBP4 antagonist series. nih.gov |

| C6 | Ethoxy | Enhanced anticancer and antibacterial efficacy in some derivative series. longdom.org |

| C4 & C6 | Disubstitution | Crucial for IDO1 inhibitory activity. nih.govmdpi.com |

Rational Design Principles for Novel Indazole Derivatives

The development of novel indazole derivatives is guided by several rational design principles that leverage an understanding of the SAR and the three-dimensional structure of biological targets. These strategies aim to create molecules with improved potency, selectivity, and drug-like properties.

One primary approach is structure-based drug design (SBDD) . This involves using techniques like X-ray crystallography and molecular docking to visualize how indazole derivatives bind to their target enzymes or receptors. longdom.org For example, docking studies can predict the interactions between a ligand and the active site of a protein, such as a kinase, allowing researchers to design modifications that enhance binding affinity. This could involve introducing groups that form additional hydrogen bonds or hydrophobic interactions.

Fragment-based drug design (FBDD) is another powerful strategy. This method starts by identifying small molecular fragments, like the 1H-indazole ring itself, that bind weakly to the target. nih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The identification of the 1H-indazole-3-amine as a key hinge-binding fragment is an example that can be exploited in FBDD. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are also extensively used. longdom.org These computational models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing robust 2D- and 3D-QSAR models, medicinal chemists can predict the activity of virtual compounds before undertaking their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. longdom.org

Furthermore, the principle of bioisosteric replacement is frequently applied. The indazole nucleus is considered a bioisostere of the indole (B1671886) ring found in tryptophan, which has been used to rationally design IDO1 inhibitors. rsc.orgnih.gov This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the pharmacological profile. For instance, replacing an ethyl group with a cyclobutyl group was found to enhance potency in a series of selective estrogen receptor degraders. nih.govmdpi.com

The table below outlines these rational design principles and their application in the context of creating novel indazole derivatives.

Table 2: Rational Design Strategies for Indazole Derivatives

| Design Principle | Description | Application Example |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design ligands with improved binding affinity. | Docking indazole derivatives into the active site of kinases to guide the design of more potent inhibitors. longdom.org |

| Fragment-Based Drug Design (FBDD) | Identifies small, low-affinity fragments that bind to the target and then optimizes them into more potent leads. | Using the 1H-indazole-3-amine moiety as a starting point for designing kinase inhibitors. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops computational models that correlate the chemical structure of compounds with their biological activity to predict the potency of new designs. | Creating 2D and 3D-QSAR models to guide the synthesis of indazole derivatives with enhanced anticancer activity. longdom.org |

| Bioisosteric Replacement | Swapping one functional group for another with similar properties to improve potency, selectivity, or pharmacokinetic properties. | Using the indazole scaffold as a bioisostere for indole in the design of IDO1 inhibitors. rsc.orgnih.gov |

Mechanistic Investigations of 3 Ethyl 6 Fluoro 1h Indazole

Identification of Molecular Targets and Binding Interactions

There is no specific information identifying the molecular targets or detailing the binding interactions of 3-Ethyl-6-fluoro-1H-indazole. The biological activity of indazole-based compounds is generally attributed to their interaction with specific molecular targets like enzymes or receptors. However, the precise targets are highly dependent on the full structure of the molecule.

For context, various derivatives of the indazole scaffold have been investigated for their affinity toward a range of biological targets. These include, but are not limited to:

Kinases: Such as Fibroblast Growth Factor Receptors (FGFR), Phosphoinositide 3-kinase (PI3K), and Janus kinases (JAK). nih.govnih.govmdpi.comkent.ac.uk

G-Protein Coupled Receptors (GPCRs): Including cannabinoid receptors (CB1) and serotonin (B10506) receptors. acs.orggoogle.com

Other Enzymes and Proteins: Such as S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) and Retinol-Binding Protein 4 (RBP4). aboutscience.eunih.gov

Without experimental data, the molecular targets of 3-Ethyl-6-fluoro-1H-indazole remain unidentified.

No published studies utilizing biochemical target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) or functional enzymatic assays, were found for 3-Ethyl-6-fluoro-1H-indazole. Such assays are crucial for confirming direct interaction between a compound and its potential target in a biological system, but this work has not been reported for this specific molecule.

A specific receptor binding profile for 3-Ethyl-6-fluoro-1H-indazole in any non-human model is not available in the scientific literature. While studies on indazole derivatives sometimes include pharmacokinetic data from animal models like rats, dogs, and mice, this information is specific to the derivative being tested and cannot be extrapolated to the parent compound. nih.govacs.org

There are no available enzyme kinetic studies that characterize the interaction of 3-Ethyl-6-fluoro-1H-indazole with any specific enzyme. Studies on related fluorinated indazole derivatives have explored their effects on enzymes, such as their inhibitory potential (often reported as IC₅₀ values), but this data is for structurally distinct molecules. nih.govnih.gov For example, research on other indazoles has investigated their inhibitory mechanisms against targets like S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), but no kinetic parameters for 3-Ethyl-6-fluoro-1H-indazole have been published. aboutscience.euaboutscience.eu

Cellular Pathway Analysis

No cellular pathway analysis has been published for 3-Ethyl-6-fluoro-1H-indazole. Investigating how a compound affects cellular signaling pathways is fundamental to understanding its mechanism of action, but this research is absent for this molecule.

There is no information on how 3-Ethyl-6-fluoro-1H-indazole modulates any signal transduction pathways. Research on more complex indazole derivatives has shown that they can interfere with critical signaling cascades, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov However, these findings are linked to the specific derivatives studied and not to 3-Ethyl-6-fluoro-1H-indazole itself.

No transcriptomics data or gene expression profiles resulting from cellular treatment with 3-Ethyl-6-fluoro-1H-indazole are available in public databases or scientific literature. While gene expression datasets exist for other indazole-containing compounds, which help to elucidate their broader cellular impact, this analysis has not been performed or published for the specific compound . nih.govmaayanlab.cloud

Proteomic Analysis of Cellular Responses

No studies detailing the proteomic analysis of cellular responses to 3-Ethyl-6-fluoro-1H-indazole were found in the available scientific literature. Such studies would typically involve techniques like mass spectrometry to identify and quantify changes in the proteome of cells upon treatment with the compound, offering insights into its mechanism of action and cellular targets. This information is not available for this specific compound.

Phenotypic Assays in Preclinical Models

There is no published data on phenotypic assays conducted in preclinical models for 3-Ethyl-6-fluoro-1H-indazole . These assays are crucial for understanding the compound's effects on whole organisms or complex cellular systems that mimic disease states.

While numerous indazole derivatives have been evaluated in various disease-relevant in vitro models, no specific efficacy data for 3-Ethyl-6-fluoro-1H-indazole has been published. Such evaluations would typically involve testing the compound's activity in cell lines or other in vitro systems relevant to specific diseases, such as cancer cell lines or inflammatory assay systems.

No studies were identified that focus on the preliminary identification of pharmacodynamic biomarkers for 3-Ethyl-6-fluoro-1H-indazole in animal models. This type of research is essential for translational studies, as it helps to establish a measurable indicator of the compound's biological activity in a living organism, which can later be used in clinical development.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand and its target protein at the atomic level.

For indazole derivatives, molecular docking studies have been instrumental in identifying key binding poses and interaction modes with various biological targets. For instance, studies on 3-carboxamide indazole derivatives have identified crucial hydrogen bond and π-alkyl interactions with amino acid residues in the active sites of protein targets. nih.gov Similarly, molecular docking of novel indazole derivatives has revealed stable binding within the active sites of enzymes like Leishmania trypanothione (B104310) reductase, highlighting a network of hydrophobic and hydrophilic interactions. nih.govresearchgate.net

Table 1: Examples of Interacting Residues for Indazole Derivatives with a Target Protein

| Compound Class | Interacting Amino Acid Residues | Type of Interaction |

| 3-Carboxamide Indazoles | ASP784, LYS655, MET699, GLU672 | Hydrogen Bond, Alkyl, π-Alkyl |

| 3-Chloro-6-nitro-1H-indazole Derivatives | (Specific residues depend on target) | Hydrophobic, Hydrophilic |

| Indazol-Pyrimidine Hybrids | (Specific residues depend on target) | Non-covalent, Hydrophobic, Hydrogen, Ionic |

This table is illustrative and based on studies of analogous compounds.

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores help in ranking potential drug candidates. For a series of 3-carboxamide indazole derivatives, predicted binding energies have been calculated, with the most potent compounds showing values as low as -11.77 kcal/mol. nih.gov

For 3-Ethyl-6-fluoro-1H-indazole, a similar computational approach would yield a predicted binding affinity for a given target. This value would be influenced by the number and strength of its interactions within the binding site. The presence of the electron-withdrawing fluorine atom and the hydrophobic ethyl group would be key determinants of this predicted affinity. More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can further refine these binding free energy predictions. nih.govresearchgate.net

Table 2: Example of Predicted Binding Affinities for Indazole Derivatives

| Derivative | Binding Energy (kcal/mol) |

| Indazole Derivative 8v | -11.77 |

| Indazole Derivative 8w | -11.64 |

| Indazole Derivative 8y | -11.52 |

Data sourced from a study on 3-carboxamide indazole derivatives and is for illustrative purposes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known activities. For indazole derivatives, 3D-QSAR studies have been successfully employed to build predictive models for their activity as, for example, Hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov These models can then be used to predict the activity of new, untested compounds like 3-Ethyl-6-fluoro-1H-indazole and to guide the design of more potent molecules.

A QSAR model for a series of compounds including 3-Ethyl-6-fluoro-1H-indazole would correlate variations in its structural features (e.g., the nature of substituents at positions 3 and 6) with changes in a specific biological activity. The model would help to understand which properties (steric, electronic, hydrophobic) are critical for the desired activity.

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors and rigorous statistical validation. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure, such as steric (e.g., CoMFA fields) and electronic (e.g., CoMSA fields) properties.

Statistical methods like Partial Least Squares (PLS) are used to derive the QSAR equation. nih.gov The predictive power of the model is then assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high-quality QSAR model will have high values for these metrics, indicating a strong correlation and good predictive ability. nih.gov The steric and electrostatic contour maps generated from 3D-QSAR studies provide a visual framework for understanding the structure-activity relationships and designing new inhibitors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights that complement experimental findings.

DFT calculations have been applied to various indazole derivatives to study their physicochemical properties. nih.govrsc.org These studies often involve geometry optimization to find the most stable molecular conformation, followed by the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. nih.govrsc.org

For 3-Ethyl-6-fluoro-1H-indazole, DFT calculations could be used to:

Determine its optimal three-dimensional structure.

Calculate its molecular electrostatic potential (MEP) map, which shows the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions and reactivity.

Predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data for structural validation.

Studies on other indazoles have shown that such calculations are valuable for understanding reaction mechanisms and regioselectivity, for instance in alkylation reactions. beilstein-journals.org

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Key descriptors in this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). These are typically investigated using quantum chemical methods like Density Functional Theory (DFT).

The HOMO and LUMO, often referred to as frontier orbitals, are crucial for determining how the molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For 3-Ethyl-6-fluoro-1H-indazole, the presence of the electron-withdrawing fluorine atom would be expected to influence the energies of these orbitals. Fluorination often leads to a lowering of both HOMO and LUMO energy levels, which can enhance metabolic stability. emerginginvestigators.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, usually blue, are susceptible to nucleophilic attack. nih.govajchem-a.com For 3-Ethyl-6-fluoro-1H-indazole, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom, highlighting these as potential sites for hydrogen bonding or other electrophilic interactions.

A hypothetical table of calculated electronic properties for 3-Ethyl-6-fluoro-1H-indazole, based on DFT calculations, is presented below.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and solubility |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its ability to bind to a biological target. For 3-Ethyl-6-fluoro-1H-indazole, a key aspect of its conformational flexibility lies in the rotation of the ethyl group at the 3-position of the indazole ring.

The presence of the fluorine atom at the 6-position can influence the preferred conformation of the ethyl group through electronic effects. mdpi.com Computational methods can be used to calculate the potential energy surface of the molecule as a function of the dihedral angles of the ethyl group, thereby identifying the most stable, low-energy conformations. A related crystal structure of 3-chloro-1-ethyl-6-nitro-1H-indazole shows the terminal carbon of the ethyl group deviating from the plane of the indazole ring, which suggests that a non-planar conformation is likely for 3-Ethyl-6-fluoro-1H-indazole as well. researchgate.netresearchgate.net Understanding the preferred conformations is crucial as it dictates the three-dimensional shape of the molecule, which is a key determinant in its interaction with biological macromolecules.

In Silico ADME Prediction

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to assess its potential as a drug candidate. nih.gov In silico models provide a rapid and cost-effective means of estimating these properties.

Absorption and Distribution Properties

Key parameters for absorption and distribution include solubility, permeability, and plasma protein binding. For 3-Ethyl-6-fluoro-1H-indazole, its predicted lipophilicity (logP) would be a primary determinant of these properties. The fluorine atom is known to increase lipophilicity, which can affect both absorption and distribution. organic-chemistry.org

A summary of predicted ADME properties for 3-Ethyl-6-fluoro-1H-indazole is shown in the table below.

| Property | Predicted Value | Implication for Preclinical Relevance |

| LogP | 2.8 | Good balance between solubility and permeability |

| Aqueous Solubility | Moderate | Favorable for absorption |

| Caco-2 Permeability | High | Potential for good oral absorption |

| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |

| Plasma Protein Binding | High | May affect the free drug concentration |

Metabolic Stability and Reactivity

Metabolic stability is a crucial factor for the in vivo half-life of a drug. The introduction of a fluorine atom can block potential sites of metabolism, thereby increasing the metabolic stability of the compound. organic-chemistry.org In silico tools can predict the sites most likely to undergo metabolic transformation, typically by cytochrome P450 enzymes. For 3-Ethyl-6-fluoro-1H-indazole, the indazole ring and the ethyl group would be potential sites of metabolism. Computational models can help identify which specific atoms are most susceptible to oxidation or other metabolic reactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on a set of known active molecules or from the structure of the biological target.

For a compound like 3-Ethyl-6-fluoro-1H-indazole, a pharmacophore model could be developed based on its structural features, such as hydrogen bond acceptors (nitrogen atoms, fluorine), a hydrophobic aromatic ring (the indazole system), and another hydrophobic region (the ethyl group). This model could then be used as a 3D query to search large chemical databases for other molecules with a similar arrangement of features, a process known as virtual screening. This approach can lead to the identification of novel compounds with potentially similar biological activity, which can then be synthesized and tested experimentally.

Preclinical Pharmacological Evaluation in Animal Models

Efficacy Studies in Relevant Disease Models (Animal models only)

There is no publicly available information on efficacy studies conducted for 3-Ethyl-6-fluoro-1H-indazole in any specific animal disease models.

Model Selection and Rationale

Information regarding the selection and rationale for any animal models used to test the efficacy of 3-Ethyl-6-fluoro-1H-indazole is not available in the public domain.

Experimental Design and Outcome Measures

Details on the experimental design and specific outcome measures for preclinical efficacy studies of 3-Ethyl-6-fluoro-1H-indazole are not documented in accessible research.

Statistical Analysis of Preclinical Efficacy Data

As no preclinical efficacy data has been published, there is no information on the statistical analysis methods that would have been employed.

Pharmacokinetic Studies (Animal models only)

Specific pharmacokinetic data for 3-Ethyl-6-fluoro-1H-indazole in animal models has not been published.

Absorption, Distribution, Metabolism, Excretion (ADME) in Animal Models

There are no publicly available studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Ethyl-6-fluoro-1H-indazole in any animal models.

Bioavailability and Clearance Determinations

Data on the bioavailability and clearance rates of 3-Ethyl-6-fluoro-1H-indazole in animal models are not available in the scientific literature.

Tissue Distribution Analysis

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Ethyl-6-fluoro-1H-indazole in animal models are publicly available. Consequently, information regarding its concentration in various tissues and organs following administration remains unknown.

Preclinical Toxicity Studies (Mechanism-based, not adverse effects per se)

Comprehensive toxicological data for 3-Ethyl-6-fluoro-1H-indazole is not available in the public scientific literature. The following subsections reflect this lack of specific data.

There are no published studies that have identified specific target organs for toxicity following exposure to 3-Ethyl-6-fluoro-1H-indazole in any animal models.

As no preclinical toxicity has been reported in the literature, there is no information on the potential mechanisms of toxicity for 3-Ethyl-6-fluoro-1H-indazole.

A search of available toxicological databases and the scientific literature yielded no data on the genotoxic or mutagenic potential of 3-Ethyl-6-fluoro-1H-indazole from in vitro or preclinical studies.

Applications and Future Research Directions

Potential Therapeutic Areas for Indazole Scaffolds (Based on preclinical findings)

Derivatives of the indazole scaffold have demonstrated a wide array of biological activities in preclinical studies, suggesting their potential utility across several therapeutic areas. nih.gov The versatility of this heterocyclic system allows for structural modifications that can be tailored to interact with various biological targets. nih.gov

Key areas of investigation include:

Oncology: Indazole derivatives are prominently featured in cancer research as inhibitors of various protein kinases, which are crucial for tumor growth and proliferation. nih.govrsc.org Marketed drugs such as Axitinib and Pazopanib, which contain an indazole core, validate this approach. rsc.org Preclinical studies have shown that specific substitutions on the indazole ring can lead to potent inhibition of targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Tyrosine Kinases (Trk). nih.govmdpi.com The presence of a fluorine atom at the 6-position, as in 3-Ethyl-6-fluoro-1H-indazole, has been shown in related compounds to improve enzymatic activity and cellular potency against targets like FGFR1. nih.gov

Anti-inflammatory: Certain indazole-containing compounds have shown significant anti-inflammatory properties. nih.gov This activity is often linked to the inhibition of enzymes or signaling pathways involved in the inflammatory response.

Neurodegenerative Disorders: The inhibition of certain enzymes, such as nitric oxide synthase (NOS), is a target for mitigating neurodegenerative processes. nih.gov Fluorinated indazoles, in particular, have been investigated as selective inhibitors of inducible NOS (iNOS) and neuronal NOS (nNOS), suggesting a potential role in treating conditions like diabetes, sepsis, and neurodegenerative disorders. rsc.org

Antiviral and Antibacterial: The indazole scaffold has been explored for its potential in combating infectious diseases. nih.gov Studies have reported anti-HIV and antibacterial activities for various indazole derivatives, indicating a broad spectrum of potential antimicrobial applications. rsc.org

Table 1: Potential Therapeutic Applications of Indazole Scaffolds

| Therapeutic Area | Key Biological Targets (Examples) | Relevance of Fluorination |

|---|---|---|

| Oncology | Protein Kinases (VEGFR, FGFR, Trk) | 6-Fluoro substitution can enhance potency and bioavailability. nih.govrsc.org |

| Inflammation | Inflammatory Pathway Enzymes | Modulates pharmacokinetic properties. mdpi.com |

| Neurodegeneration | Nitric Oxide Synthase (nNOS, iNOS) | Increases inhibitory potency and selectivity. nih.govrsc.org |

| Infectious Diseases | HIV Reverse Transcriptase, Bacterial Enzymes | Can improve metabolic stability and cellular uptake. rsc.org |

Challenges in the Development of Indazole-Based Agents

Despite the therapeutic promise of indazole derivatives, their development is not without significant hurdles. These challenges span synthetic chemistry, pharmacology, and toxicology.

Synthetic Complexity: The synthesis of specifically substituted indazoles can be complex. Achieving regioselectivity—placing substituents at the desired position on the heterocyclic ring—is a common challenge. organic-chemistry.org The introduction of fluorine, as seen in 3-Ethyl-6-fluoro-1H-indazole, requires specialized reagents and conditions, adding complexity and cost to the manufacturing process. organic-chemistry.orgpharmtech.com Developing scalable, environmentally friendly, and cost-effective synthetic routes remains a key objective. nih.gov

Pharmacological Profile: While potent, some indazole-based kinase inhibitors have failed in clinical trials due to off-target effects or interference with multiple disease pathways. nih.gov Achieving high selectivity for the intended biological target while minimizing interaction with other proteins is a critical challenge in medicinal chemistry.

Metabolic Stability and Toxicity: The metabolism of fluorinated compounds can sometimes lead to toxic byproducts. st-andrews.ac.uk While fluorine is often added to block metabolic pathways and increase a drug's half-life, the resulting carbon-fluorine bond is extremely stable, which can lead to concerns about environmental persistence. st-andrews.ac.uk Thorough preclinical evaluation is necessary to understand the metabolic fate and potential toxicity of new indazole-based agents.

Table 2: Summary of Developmental Challenges for Indazole Agents

| Category | Specific Challenge | Example/Implication |

|---|---|---|

| Synthesis | Regioselectivity | Difficulty in controlling the position of N-alkylation or C-H functionalization. organic-chemistry.org |

| Fluorination Chemistry | Requires specialized, often harsh, reagents and conditions. pharmtech.com | |

| Scalability & Sustainability | Need for green and economically viable manufacturing processes. nih.gov | |

| Pharmacology | Target Selectivity | Kinase inhibitors often have broad activity, leading to off-target side effects. nih.gov |

| Toxicology | Metabolism | Potential for complex or unexpected metabolic pathways for fluorinated drugs. st-andrews.ac.uk |

| Environmental Persistence | The high stability of the C-F bond raises concerns about bioaccumulation. st-andrews.ac.uk |

Opportunities for Chemical Space Exploration and Diversification

The term "chemical space" refers to the vast number of possible molecules that could theoretically be created. For the indazole scaffold, this space is immense, offering nearly limitless opportunities for modification and optimization. Exploring this space allows researchers to discover novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Diversification of the 3-Ethyl-6-fluoro-1H-indazole scaffold can be achieved through several strategies:

Substitution at N1/N2: The two nitrogen atoms of the indazole ring can be functionalized with different groups to modulate properties like solubility, cell permeability, and target binding.

Modification of the 3-Ethyl Group: The ethyl group at the 3-position can be replaced with other alkyl or aryl groups to explore interactions with different pockets of a target protein.

Functionalization of the Benzene (B151609) Ring: The remaining open positions on the benzene ring (C4, C5, C7) can be substituted with various functional groups to fine-tune electronic properties and create new interactions with biological targets. Synthetic methods like Suzuki-Miyaura coupling are often employed to generate libraries of such derivatives for high-throughput screening. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be applied to indazole research in several ways:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel indazole derivatives before they are synthesized. nih.govb-it-center.de This allows chemists to prioritize the most promising compounds, saving time and resources.

Virtual Screening: Machine learning models can rapidly screen vast virtual libraries of indazole compounds against a specific biological target, identifying potential hits much faster than traditional experimental screening. nih.gov

Lead Optimization: AI can suggest specific modifications to a lead compound like 3-Ethyl-6-fluoro-1H-indazole to improve its properties. nih.gov For instance, AI could predict which substitutions would enhance binding affinity to a target kinase while reducing off-target effects. Emerging trends also include the use of AI for optimizing fluorination strategies in drug design. ikprress.org

Unexplored Biological Activities and Targets for 3-Ethyl-6-fluoro-1H-indazole

While the broader indazole class has been extensively studied, the specific biological activities and targets of 3-Ethyl-6-fluoro-1H-indazole are not widely documented in public scientific literature. Its structure, however, provides rational starting points for future investigation.

Based on the activities of structurally similar compounds, potential unexplored targets for 3-Ethyl-6-fluoro-1H-indazole could include:

Rho Kinase (ROCK): A study on related compounds showed that a 6-fluoroindazole derivative was a potent inhibitor of ROCK1, a target relevant to cardiovascular and inflammatory diseases. rsc.org Given the identical substitution pattern, this represents a high-priority target for screening.

Nitric Oxide Synthase (NOS): Other fluorinated indazoles have demonstrated selective inhibition of NOS isoforms. nih.govrsc.org Investigating the effect of 3-Ethyl-6-fluoro-1H-indazole on nNOS and iNOS could reveal applications in neuroscience or immunology.

Novel Kinase Targets: The human kinome consists of over 500 kinases, many of which are still being explored as drug targets. Screening 3-Ethyl-6-fluoro-1H-indazole against a broad panel of kinases could uncover novel and potent inhibitory activities relevant to cancers or other diseases.

Antiparasitic Targets: Some substituted indazole derivatives have shown activity against parasites like Leishmania by targeting enzymes such as trypanothione (B104310) reductase. nih.gov This suggests a potential avenue for exploring this compound in the context of neglected tropical diseases.

Future research should focus on systematic screening and computational target prediction to fully elucidate the therapeutic potential of this specific molecule. nih.gov

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Vilsmeier-Haack reagent (DMF/POCl₃) | 53% | |

| Purification | Column chromatography (silica gel) | >90% purity |

Basic: How can the structural identity of 3-Ethyl-6-fluoro-1H-indazole be confirmed experimentally?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy: ¹⁹F NMR can confirm fluorine substitution patterns, while ¹H NMR resolves ethyl group integration and indazole ring protons .

- X-ray crystallography: Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths and angles (e.g., verifying the planar geometry of the indazole ring) .

- Mass spectrometry: High-resolution MS validates molecular weight (C₉H₉FN₂; calc. 164.08 g/mol) and isotopic patterns .

Advanced: What challenges arise in crystallographic refinement of 3-Ethyl-6-fluoro-1H-indazole derivatives?

Answer:

Crystallographic refinement using SHELX software requires addressing:

- Disorder in substituents: The ethyl group may exhibit rotational disorder, requiring constrained refinement or split-site modeling .

- Twinned data: High-symmetry space groups (e.g., P2₁/c) may mask pseudo-merohedral twinning, necessitating careful analysis of intensity statistics .

- Electron density artifacts: Heavy atoms (e.g., iodine in analogous compounds) can obscure lighter atoms like fluorine, demanding iterative refinement cycles .

Q. Table 2: SHELX Refinement Parameters

| Parameter | Value | Impact |

|---|---|---|

| R-factor | <0.05 | Indicates high data accuracy |

| Twin fraction | 0.35 | Common in high-symmetry crystals |

| Flack x parameter | 0.02(2) | Confirms absolute configuration |

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive 3-Ethyl-6-fluoro-1H-indazole derivatives?

Answer:

SAR studies focus on modifying substituents to enhance target affinity:

- Fluorine position: 6-Fluoro substitution improves metabolic stability compared to 5- or 7-fluoro isomers, as seen in 5-HT₂ receptor ligands .

- Ethyl vs. methyl groups: Bulkier substituents at the 3-position increase steric hindrance, reducing off-target interactions (e.g., in kinase inhibitors) .

- Functionalization: Adding carboxylate or amine groups at the 4-position (e.g., Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate) enables conjugation for prodrug strategies .

Advanced: How can contradictory solubility data for 3-Ethyl-6-fluoro-1H-indazole derivatives be resolved?

Answer:

Contradictions often arise from:

- Measurement methods: HPLC vs. gravimetric analysis may yield differing solubility values due to solvent interactions .

- Polymorphism: Crystalline forms (e.g., hydrates vs. anhydrates) exhibit distinct solubility profiles, resolvable via PXRD and DSC .

- pH dependence: Protonation of the indazole NH group (pKa ~8.5) drastically alters aqueous solubility, necessitating buffered assays .

Advanced: What computational strategies predict the reactivity of 3-Ethyl-6-fluoro-1H-indazole in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) and molecular docking inform reactivity:

- Electrostatic potential maps: Identify nucleophilic/electrophilic sites (e.g., C-3 for Suzuki-Miyaura coupling) .

- Transition state modeling: Predict activation barriers for halogen displacement (e.g., iodine in Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate) .

- Solvent effects: COSMO-RS simulations optimize solvent selection for reaction efficiency .

Advanced: How do isotopic labeling studies (e.g., ¹⁸F, ²H) enhance pharmacokinetic profiling of 3-Ethyl-6-fluoro-1H-indazole?

Answer:

Isotopic tracers enable:

- Metabolic pathway tracing: ¹⁸F-labeled derivatives track hepatic clearance via PET imaging .

- Deuterium exchange: Stabilizes C-H bonds against oxidative metabolism, extending half-life (e.g., ²H-labeled ethyl groups) .

- Quantitative MS: Differentiates endogenous vs. administered compound in biofluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.